7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate: is a complex organic compound that features a benzoxathiol core with methoxyphenyl and methoxybenzoate substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxathiol Core: This can be achieved through the cyclization of appropriate thiol and phenol derivatives under controlled conditions.
Introduction of Methoxyphenyl Group: This step involves the use of a methoxyphenyl halide in a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoxathiol core with 3-methoxybenzoic acid using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural features make it a candidate for probing the active sites of certain enzymes.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate
- 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate
- 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methoxybenzoate
Uniqueness
The uniqueness of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C22H16O6S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-methoxybenzoate |
InChI |
InChI=1S/C22H16O6S/c1-25-15-7-3-5-13(9-15)18-11-17(12-19-20(18)28-22(24)29-19)27-21(23)14-6-4-8-16(10-14)26-2/h3-12H,1-2H3 |
InChI Key |
XQPVCNBVUKZTEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC(=CC=C4)OC)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.